methyl 4-[3-(4-methoxycarbonylphenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzoate
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Overview
Description
Methyl 4-[3-(4-methoxycarbonylphenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzoate: is a complex organic compound that features a boronic ester group. This compound is often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[3-(4-methoxycarbonylphenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzoate typically involves the following steps:
Formation of the Boronic Ester: The boronic ester group is introduced using pinacolborane (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) in the presence of a palladium catalyst. This step is crucial for the subsequent coupling reactions.
Esterification: The methoxycarbonyl group is introduced through esterification reactions, often using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: For controlled synthesis and high yield.
Continuous Flow Reactors: For efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
Suzuki-Miyaura Cross-Coupling: This compound is primarily used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering the functional groups attached to the aromatic rings.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
Biaryl Compounds: Formed through cross-coupling reactions.
Oxidized Derivatives: Formed through oxidation reactions.
Reduced Derivatives: Formed through reduction reactions.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology
Bioconjugation: Used in the synthesis of bioconjugates for biological studies.
Medicine
Drug Development:
Industry
Material Science: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action for methyl 4-[3-(4-methoxycarbonylphenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzoate primarily involves its role as a boronic ester. In Suzuki-Miyaura cross-coupling reactions, the boronic ester reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds. The boron atom in the boronic ester facilitates the formation of a carbon-boron bond, which is then transformed into a carbon-carbon bond during the reaction.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Another boronic acid derivative used in similar cross-coupling reactions.
4-Methoxycarbonylphenylboronic Acid: A simpler boronic acid derivative with similar applications.
Pinacolborane: Used in the synthesis of boronic esters.
Uniqueness
Methyl 4-[3-(4-methoxycarbonylphenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzoate is unique due to its complex structure, which allows for versatile applications in organic synthesis. Its boronic ester group makes it particularly valuable in Suzuki-Miyaura cross-coupling reactions, providing a robust method for forming carbon-carbon bonds.
Properties
Molecular Formula |
C28H29BO6 |
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Molecular Weight |
472.3 g/mol |
IUPAC Name |
methyl 4-[3-(4-methoxycarbonylphenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzoate |
InChI |
InChI=1S/C28H29BO6/c1-27(2)28(3,4)35-29(34-27)24-16-22(18-7-11-20(12-8-18)25(30)32-5)15-23(17-24)19-9-13-21(14-10-19)26(31)33-6/h7-17H,1-6H3 |
InChI Key |
LYMOHKYCYJUUDT-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)C3=CC=C(C=C3)C(=O)OC)C4=CC=C(C=C4)C(=O)OC |
Origin of Product |
United States |
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